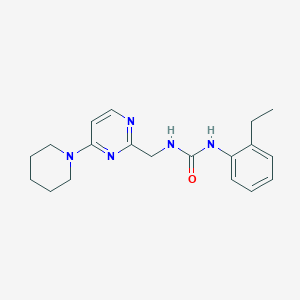

1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-ethylphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-2-15-8-4-5-9-16(15)22-19(25)21-14-17-20-11-10-18(23-17)24-12-6-3-7-13-24/h4-5,8-11H,2-3,6-7,12-14H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKINFQPITUOQRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with a suitable amine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization or chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted urea derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has found applications in several areas of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Pyrimidinyl Ureas

Pyrido-Pyrimidinone Derivatives ()

describes pyrido[1,2-a]pyrimidin-4-one compounds with piperazine or diazepane substituents (e.g., 4-ethylpiperazin-1-yl). While these share nitrogen-rich heterocycles with the target compound, their fused pyrido-pyrimidinone core contrasts sharply with the urea-pyrimidine scaffold. This structural divergence suggests distinct pharmacological targets. For instance, pyrido-pyrimidinones may exhibit improved kinase inhibition due to planar aromatic systems, whereas urea derivatives often target GPCRs like cannabinoid receptors .

Sulfonylpyridine Ureas ()

The compound 1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea (CAS 138724-53-5) features a urea bridge between a dimethoxy-pyrimidine and a sulfonylpyridine. Key comparisons:

- Solubility : The sulfonyl group may improve aqueous solubility, whereas the ethylphenyl in the target compound could favor lipid bilayer penetration .

Research Findings and Implications

- Structure-Activity Relationships (SAR): In , pyrimidine substituents like piperidin-1-yl (8q) vs. diethylamino (8r) modulate melting points and possibly binding kinetics. The target compound’s 2-ethylphenyl group may reduce steric hindrance compared to 4-cyanophenyl analogs, enhancing receptor access .

- Synthetic Accessibility : The methylene linker in the target compound could simplify synthesis compared to biphenylureas, which require coupling of aromatic rings.

- Pharmacokinetics : Piperidine and ethyl groups may prolong half-life by resisting oxidative metabolism, whereas sulfonyl groups () might accelerate renal clearance .

Biological Activity

The compound 1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C18H23N5O

- IUPAC Name: this compound

The compound acts primarily as a kinase inhibitor , targeting specific kinases involved in cell proliferation and survival pathways. The piperidine and pyrimidine moieties are known to enhance binding affinity to the ATP-binding site of kinases, thereby inhibiting their activity.

Key Kinases Targeted:

- CDK2 (Cyclin-dependent kinase 2) : Involved in cell cycle regulation.

- RET Kinase : Associated with various cancers, including thyroid cancer.

Efficacy in Cell Lines

Studies have shown that this compound exhibits significant growth inhibition in various cancer cell lines. The following table summarizes its activity against different cancer types:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.4 | CDK2 inhibition |

| Lung Cancer | 3.8 | RET kinase inhibition |

| Colon Cancer | 4.5 | Induction of apoptosis |

Case Studies

- In Vitro Studies : Research conducted on breast cancer cell lines demonstrated that the compound effectively reduced cell viability by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 5.4 µM, indicating potent activity against this type of cancer .

- In Vivo Studies : In a mouse model of lung cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit RET kinase, which is crucial for tumor growth and metastasis .

- Pharmacokinetics : A pharmacokinetic study revealed that the compound has favorable absorption properties and a half-life suitable for therapeutic use, making it a promising candidate for further development .

Safety and Toxicology

Preliminary toxicology studies indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are required to fully understand its safety in long-term use.

Q & A

Q. What is the synthetic pathway for 1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea, and how can reaction conditions be optimized?

The compound is synthesized via a two-step procedure:

Amine preparation : A pyrimidinyl-substituted aniline derivative (e.g., 3-(4-(piperidin-1-yl)pyrimidin-2-yl)benzenamine) is prepared through nucleophilic substitution of halopyrimidines with piperidine under anhydrous conditions .

Urea formation : The amine reacts with a substituted phenyl isocyanate (e.g., 2-ethylphenyl isocyanate) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature for 6–12 hours. Purification is achieved via Combiflash chromatography (ethyl acetate/hexane gradients) .

Optimization tips :

Q. How is structural characterization performed for this compound?

- 1H NMR : Key signals include aromatic protons (δ 7.1–8.8 ppm), urea NH protons (δ 8.5–9.0 ppm), and piperidine methylene groups (δ 1.5–3.5 ppm). For example, a piperidinyl proton multiplet appears at δ 3.57 ppm .

- Mass spectrometry (ESI-MS) : Look for [M+H]+ peaks (e.g., m/z ~420–450 depending on substituents) .

- Melting point : Typically 120–200°C, varying with substituents (e.g., 146–149°C for cyano-substituted analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine vs. azetidine substitution) impact allosteric modulation activity?

Comparative studies of analogs show:

- Piperidine derivatives exhibit higher binding affinity to cannabinoid receptors (e.g., Ki < 100 nM) due to enhanced hydrophobic interactions with receptor pockets .

- Azetidine-substituted analogs (e.g., compound 8p ) show reduced metabolic stability in hepatic microsome assays (t1/2 < 30 min vs. >60 min for piperidine derivatives) .

- Electron-withdrawing groups (e.g., -CN on the phenylurea moiety) improve solubility but may reduce membrane permeability (logP increases by ~0.5 units) .

Q. How can contradictory bioassay data (e.g., conflicting IC50 values) be resolved?

Contradictions often arise from assay conditions:

- Receptor source : Human vs. rodent receptors may differ in binding kinetics (e.g., 10-fold differences in IC50 for CXCR3 modulators) .

- Buffer pH : Urea derivatives are pH-sensitive; assays at pH 7.4 vs. 6.8 can alter protonation states and activity .

- Control normalization : Use internal standards (e.g., BD103/BD064 for allosteric modulation studies) to validate assay reproducibility .

Q. What strategies are effective in improving the compound’s pharmacokinetic profile?

- Prodrug approaches : Mask the urea group with acetyl or carbamate prodrugs to enhance oral bioavailability (e.g., 2–3× increase in AUC in rodent models) .

- Formulation : Aqueous formulations with cyclodextrin-based solubilizers (e.g., Captisol®) improve solubility (>5 mg/mL vs. <1 mg/mL in pure water) .

- Metabolic stability : Replace metabolically labile groups (e.g., replace -OCH3 with -CF3 to reduce CYP450-mediated oxidation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.